molecular formula C25H29ClN2O4 B012063 3-Hydroxymethyl-picumast CAS No. 102402-47-1

3-Hydroxymethyl-picumast

Cat. No.: B012063
CAS No.: 102402-47-1
M. Wt: 457 g/mol
InChI Key: KSEGSVAXULZZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
3-Hydroxymethyl-picumast (CAS: 102402-47-1) is a chromen-2-one derivative with the molecular formula C₂₅H₂₉ClN₂O₄ and a molar mass of 456.96 g/mol . Its IUPAC name is 7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3-(hydroxymethyl)-4-methyl-chromen-2-one, highlighting its complex structure featuring a hydroxymethyl (-CH₂OH) group, a piperazinyl-propoxy chain, and a 4-chlorobenzyl substituent .

Properties

CAS No.

102402-47-1

Molecular Formula

C25H29ClN2O4

Molecular Weight

457 g/mol

IUPAC Name

7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-3-(hydroxymethyl)-4-methylchromen-2-one

InChI

InChI=1S/C25H29ClN2O4/c1-18-22-8-7-21(15-24(22)32-25(30)23(18)17-29)31-14-2-9-27-10-12-28(13-11-27)16-19-3-5-20(26)6-4-19/h3-8,15,29H,2,9-14,16-17H2,1H3

InChI Key

KSEGSVAXULZZCC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)CO

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)CO

Other CAS No.

102402-47-1

Synonyms

3-hydroxymethyl-picumast

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

Acidity : The carboxylic acid group confers stronger acidity compared to the hydroxymethyl derivative, altering ionization behavior and interaction with biological targets.

Mass : The additional oxygen atom and molecular rearrangement increase the molar mass by ~14 g/mol.

Other Structurally Related Compounds

  • 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (): This oxadiazole derivative diverges significantly in core structure but retains a piperidine-linked aromatic system. Its sulfonyl and oxadiazole groups may enhance metabolic stability compared to chromenone-based compounds.

Data Table: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molar Mass (g/mol) Functional Group Solubility (Water) Acidity
This compound 102402-47-1 C₂₅H₂₉ClN₂O₄ 456.96 -CH₂OH Practically insoluble Weakly acidic
3-Carboxylic acid-picumast 102392-27-8 C₂₅H₂₇ClN₂O₅ 470.95 -COOH Not specified Strongly acidic (inferred)

Sources :

Research Findings and Implications

  • Synthetic Challenges : emphasizes methodological rigor in analyzing such compounds, suggesting that separation techniques (e.g., HPLC) are critical for purity assessment, especially given their structural complexity .
  • Functional Group Impact : The substitution of hydroxymethyl with carboxylic acid alters electronic properties and hydrogen-bonding capacity, which could influence receptor binding or metabolic pathways in drug design .

Notes

Methodological Considerations : Analytical protocols for these compounds require optimization of mobile phases and detectors due to low solubility and structural similarity .

Data Gaps : Solubility and pKa values for 3-carboxylic acid-picumast remain unquantified in available literature, necessitating further experimental validation .

Structural Diversity: While picumast derivatives share a chromenone backbone, functional group variations (e.g., hydroxymethyl vs. carboxylic acid) underscore the need for tailored synthetic and analytical approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.